REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Cl:11])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[CH3:23][N:24]1[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1.[CH3:31][NH:32][O:33][CH3:34].[CH3:35][CH2:36][N:37]([CH2:38][CH3:39])[CH2:40][CH3:41].[Cl:12][c:13]1[n:14][c:15]([O:16][CH3:17])[n:18][c:19]([O:20][CH3:21])[n:22]1.[ClH:30].[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1>>[Br:1][c:2]1[cH:3][c:4]([Cl:11])[c:5]([C:6](=[O:7])[N:32]([CH3:31])[O:33][CH3:34])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Br)cc1Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CNOC
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nc(Cl)nc(OC)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
CON(C)C(=O)c1ccc(Br)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |